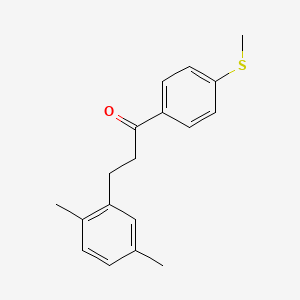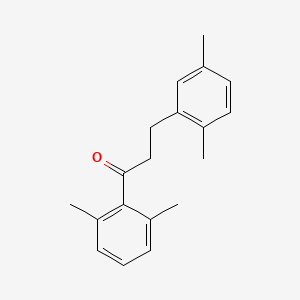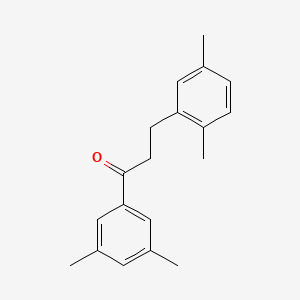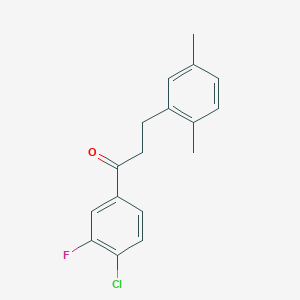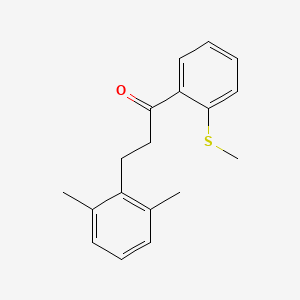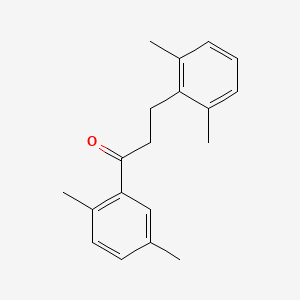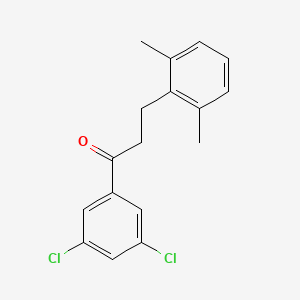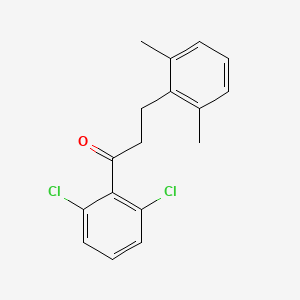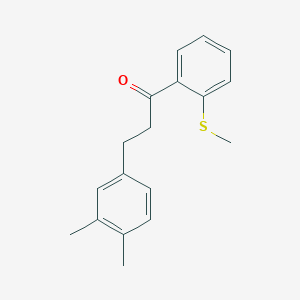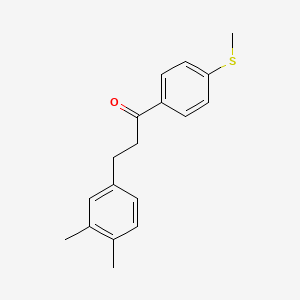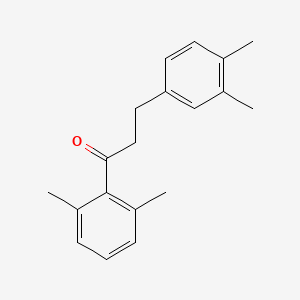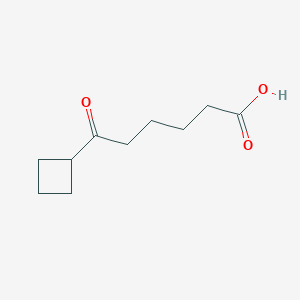
Acide 6-cyclobutyl-6-oxohexanoïque
Vue d'ensemble
Description
6-Cyclobutyl-6-oxohexanoic acid is a cyclic ketone with the molecular formula C10H16O3. This compound has gained attention due to its potential therapeutic and industrial applications. It is characterized by a cyclobutyl group attached to a hexanoic acid chain with a ketone functional group at the sixth position.
Applications De Recherche Scientifique
6-Cyclobutyl-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of functionalized polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known to be involved in the oxidation process of cyclohexane .
Mode of Action
6-Cyclobutyl-6-oxohexanoic acid is formed during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . It can also be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .
Biochemical Pathways
The formation of 6-Cyclobutyl-6-oxohexanoic acid is part of the cyclohexane oxidation process. This process involves the buildup of main and side products during uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C . The compound is accumulated in parallel with 6-Hydroxyhexanoic and adipic acids .
Result of Action
Its formation is a significant part of the cyclohexane oxidation process .
Action Environment
The formation of 6-Cyclobutyl-6-oxohexanoic acid is influenced by environmental factors such as temperature and the presence of catalysts. For instance, the buildup kinetics of the compound and other products have been studied during the uncatalyzed and cobalt naphthenate-catalyzed oxidation of cyclohexane at 150°C .
Analyse Biochimique
Biochemical Properties
6-Cyclobutyl-6-oxohexanoic acid plays a significant role in biochemical reactions, particularly in the oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes from Phialemonium species . These interactions involve the oxidation of cyclohexanone and 6-aminohexanoic acid, respectively, leading to the formation of 6-Cyclobutyl-6-oxohexanoic acid . The compound’s ability to participate in these reactions highlights its importance in studying oxidation mechanisms and enzyme-substrate specificity.
Cellular Effects
6-Cyclobutyl-6-oxohexanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidation of cyclohexane and cyclohexanone, leading to the accumulation of 6-hydroxyhexanoic acid and adipic acid . These effects suggest that 6-Cyclobutyl-6-oxohexanoic acid may play a role in modulating metabolic pathways and cellular responses to oxidative stress.
Molecular Mechanism
The molecular mechanism of 6-Cyclobutyl-6-oxohexanoic acid involves its interaction with specific enzymes and biomolecules. It binds to the active sites of enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the oxidation of substrates like cyclohexanone and 6-aminohexanoic acid . These interactions result in the formation of 6-Cyclobutyl-6-oxohexanoic acid and other oxidation products, demonstrating its role in enzyme-mediated oxidation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyclobutyl-6-oxohexanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods
Dosage Effects in Animal Models
The effects of 6-Cyclobutyl-6-oxohexanoic acid in animal models vary with different dosages. Studies have shown that low to moderate doses of the compound can modulate metabolic pathways and cellular responses without causing significant toxicity . High doses may lead to adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-Cyclobutyl-6-oxohexanoic acid is involved in several metabolic pathways, particularly those related to oxidation processes. It interacts with enzymes such as cyclohexanone monooxygenase and ω-amino group-oxidizing enzymes, facilitating the conversion of substrates like cyclohexanone and 6-aminohexanoic acid into 6-Cyclobutyl-6-oxohexanoic acid and other oxidation products . These interactions underscore the compound’s role in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
The transport and distribution of 6-Cyclobutyl-6-oxohexanoic acid within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with cellular transport mechanisms, facilitating its uptake and distribution across different cellular compartments . These interactions ensure the proper localization and accumulation of 6-Cyclobutyl-6-oxohexanoic acid, enabling it to exert its biochemical effects effectively.
Subcellular Localization
6-Cyclobutyl-6-oxohexanoic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and peroxisomes, where it participates in oxidation processes . Targeting signals and post-translational modifications play a role in directing 6-Cyclobutyl-6-oxohexanoic acid to these compartments, ensuring its proper function and interaction with relevant biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Cyclobutyl-6-oxohexanoic acid can be synthesized through various methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. This enzymatic method yields 6-oxohexanoic acid with 100% efficiency by incubating the substrate with the enzyme and catalase at 30°C for 30 hours in a potassium phosphate buffer (pH 7.0) .
Industrial Production Methods: Industrial production of 6-Cyclobutyl-6-oxohexanoic acid often involves the liquid-phase oxidation of cyclohexane. This process uses molecular oxygen in the presence of cobalt compounds at elevated temperatures and pressures. The oxidation of cyclohexane leads to the formation of various carboxylic acids, including 6-oxohexanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclobutyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where the cyclobutyl group or the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products:
Oxidation: Further oxidation can yield adipic acid and other bifunctional carboxylic acids.
Reduction: Reduction of the ketone group forms 6-cyclobutylhexanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
6-Oxohexanoic acid: Shares a similar structure but lacks the cyclobutyl group.
Adipic acid: Another bifunctional carboxylic acid formed through similar oxidation processes.
6-Hydroxyhexanoic acid: A reduction product of 6-oxohexanoic acid.
Uniqueness: 6-Cyclobutyl-6-oxohexanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
6-cyclobutyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRYFHPBAWKZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645360 | |
| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-81-9 | |
| Record name | ε-Oxocyclobutanehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


